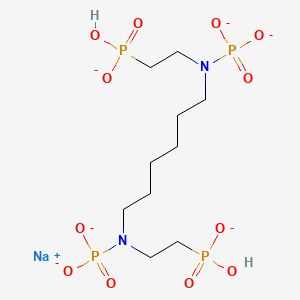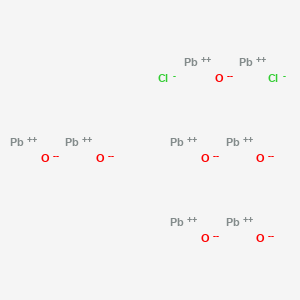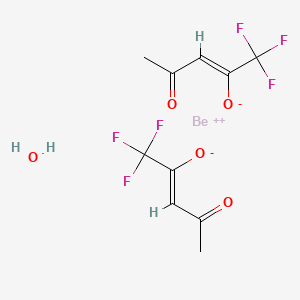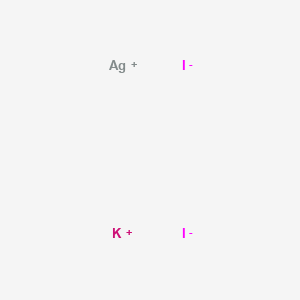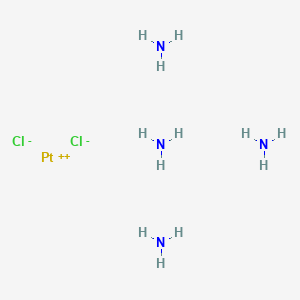
Tetraamineplatinium (II) chloride
描述
Tetraamineplatinium (II) chloride is a coordination complex of platinum(II) with the chemical formula Pt(NH3)4Cl2·xH2O. This compound consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions. It is commonly used as a precursor to synthesize other platinum catalysts and has various applications in scientific research and industry .
作用机制
Target of Action
Tetraammineplatinum(II) chloride hydrate primarily targets DNA within cells. The platinum ion in the compound forms covalent bonds with the nitrogen atoms in the purine bases of DNA, particularly guanine. This interaction disrupts the DNA structure, inhibiting replication and transcription processes .
Mode of Action
Upon entering the cell, Tetraammineplatinum(II) chloride hydrate undergoes aquation, where the chloride ligands are replaced by water molecules. The activated platinum complex then binds to DNA, forming intra- and inter-strand crosslinks. These crosslinks prevent the DNA strands from separating, thereby blocking replication and transcription . This leads to cell cycle arrest and apoptosis (programmed cell death).
Biochemical Pathways
The formation of DNA crosslinks by Tetraammineplatinum(II) chloride hydrate activates several biochemical pathways. The most notable is the DNA damage response (DDR) pathway, which includes the activation of proteins such as p53, ATM, and ATR. These proteins initiate repair mechanisms or, if the damage is irreparable, trigger apoptosis . The compound also affects the cell cycle checkpoints, particularly the G2/M checkpoint, leading to cell cycle arrest.
Pharmacokinetics
The pharmacokinetics of Tetraammineplatinum(II) chloride hydrate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body, with a preference for rapidly dividing cells. It is metabolized primarily in the liver, where it undergoes biotransformation to active and inactive metabolites. The compound and its metabolites are excreted mainly through the kidneys . The bioavailability and efficacy of the compound are influenced by its stability in the bloodstream and its ability to reach target cells.
Result of Action
The molecular and cellular effects of Tetraammineplatinum(II) chloride hydrate include the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis. This results in the reduction of tumor cell proliferation and the induction of cell death in cancerous tissues . The compound’s effectiveness is particularly noted in the treatment of various cancers, including ovarian, testicular, and bladder cancers.
生化分析
Biochemical Properties
Tetraammineplatinum(II) chloride hydrate acts as a noble metal catalyst, primarily useful for homogeneous catalysis applications . It is used as a catalyst in hydrogenation, carbonylation, hydrosilylation, hydroformylation, chiral catalysis reactions, and ruthenium dyes
Cellular Effects
It is known to be used as a source of platinum to deposit a layer of Pt electrode on Nafion membranes . It can also be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds .
Temporal Effects in Laboratory Settings
It is known that it can decompose at 250°C, emitting ammonia and chlorine fumes .
准备方法
Synthetic Routes and Reaction Conditions
Tetraamineplatinium (II) chloride can be synthesized through the reaction of platinum(II) chloride with ammonia in an aqueous solution. The reaction typically involves dissolving platinum(II) chloride in water, followed by the addition of ammonia to form the tetraammine complex. The resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods
Industrial production of tetraammineplatinum(II) chloride hydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetraamineplatinium (II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or thiolates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield platinum(IV) complexes, reduction can yield platinum(0) complexes, and substitution can yield a variety of platinum(II) complexes with different ligands .
科学研究应用
Tetraamineplatinium (II) chloride has a wide range of applications in scientific research, including:
相似化合物的比较
Similar Compounds
Tetraamminepalladium(II) chloride monohydrate: Similar to tetraammineplatinum(II) chloride hydrate but with palladium as the central metal ion.
Tetraammineplatinum(II) hydroxide hydrate: Similar structure but with hydroxide ions instead of chloride ions.
Ammonium tetrachloroplatinate(II): Contains platinum in a different oxidation state and coordination environment
Uniqueness
Tetraamineplatinium (II) chloride is unique due to its specific coordination environment and the presence of chloride ions, which influence its reactivity and catalytic properties. Its ability to form stable complexes with various ligands makes it a versatile precursor for synthesizing a wide range of platinum-based catalysts .
属性
IUPAC Name |
azane;platinum(2+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCPSOMSJYAQSY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[Cl-].[Cl-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N4Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930438 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13933-32-9 | |
| Record name | Platinum(2+) chloride--ammonia (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40930438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Tetraammineplatinum(II) chloride hydrate in fabricating Platinum/carbon black (Pt/CB) materials?
A1: Tetraammineplatinum(II) chloride hydrate serves as the platinum precursor in the fabrication of Pt/CB powder. [] The compound, along with carbon black and ethyl cellulose, undergoes an ultrasonic treatment method. This process facilitates the reduction of platinum ions to metallic platinum nanoparticles, which are then dispersed on the carbon black support. This results in the formation of the desired Pt/CB composite material.
Q2: How does the drying temperature affect the properties of Pt/CB synthesized using Tetraammineplatinum(II) chloride hydrate?
A2: While the provided research abstract [] doesn't specify the exact impact of drying temperature on the final Pt/CB product, it does highlight it as a crucial factor influencing the synthesis. Drying temperature is known to affect the morphology, particle size distribution, and dispersion of platinum nanoparticles on the carbon black support. These factors directly influence the electrochemical properties and performance of the Pt/CB material, particularly its electrical conductivity, which is essential for applications like fuel cells and sensors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



